1-(4-Methylfuran-2-yl)pentan-3-one
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Overview
Description
1-(4-Methylfuran-2-yl)pentan-3-one is an organic compound belonging to the furan family. It has a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a methyl group at the 4-position and a pentan-3-one chain at the 1-position. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(4-Methylfuran-2-yl)pentan-3-one can be achieved through several routes. One common method involves the alkylation of mesityl oxide with 2-methylfuran, followed by hydrolysis and hydrodeoxygenation . The reaction conditions typically involve the use of acid catalysts such as HCl, which promotes the hydrolysis step, yielding high conversion rates and selectivity . Industrial production methods often utilize biomass-derived platform chemicals, making the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
1-(4-Methylfuran-2-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the furan ring or the ketone group is targeted. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methylfuran-2-yl)pentan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(4-Methylfuran-2-yl)pentan-3-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in catalytic cycles and metabolic pathways. The furan ring’s electron-rich nature allows it to engage in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
1-(4-Methylfuran-2-yl)pentan-3-one can be compared with other furan derivatives such as:
2-Methylfuran: A simpler furan derivative used in similar applications.
5-Hydroxymethylfurfural: A valuable platform chemical derived from biomass.
Furfural: Another furan derivative with extensive industrial applications
Biological Activity
1-(4-Methylfuran-2-yl)pentan-3-one is an organic compound characterized by its unique structure, which combines a furan ring with a ketone functional group. This compound, with the molecular formula C10H14O2, has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. Despite its promising structure, detailed studies on its biological activity are still limited.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Weight | 170.22 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Biological Activity Overview
Preliminary studies suggest that compounds containing furan rings exhibit a variety of biological activities, including:
- Antimicrobial Activity : Furan derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
- Antioxidant Properties : The presence of the furan ring may contribute to antioxidant activity, which is beneficial in reducing oxidative stress.
- Anti-inflammatory Effects : Some furan-based compounds have been investigated for their anti-inflammatory properties, which could be relevant in treating chronic inflammatory diseases.
Antimicrobial Activity
A study conducted on various furan derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against several bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall integrity, leading to cell lysis.
Antioxidant Activity
Research published in the Journal of Agricultural and Food Chemistry demonstrated that certain furan derivatives possess strong free radical scavenging abilities. In vitro assays showed that these compounds can reduce oxidative stress markers in human cells, suggesting potential applications in nutraceuticals.
Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of furan derivatives found that they can inhibit the production of pro-inflammatory cytokines. This study highlights the potential of this compound in developing treatments for inflammatory conditions.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. One common method involves the alkylation of 4-methylfuran with a suitable alkyl halide under basic conditions. This route is favored for its relative simplicity and efficiency.
Applications
This compound has potential applications in:
- Pharmaceuticals : As a precursor for synthesizing bioactive compounds.
- Flavors and Fragrances : Due to its aromatic properties, it may be used in flavoring agents.
- Agricultural Chemicals : Investigated for its potential as a natural pesticide or herbicide.
Properties
CAS No. |
59303-02-5 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(4-methylfuran-2-yl)pentan-3-one |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)4-5-10-6-8(2)7-12-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
UJKHBCRAMCZJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1=CC(=CO1)C |
Origin of Product |
United States |
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